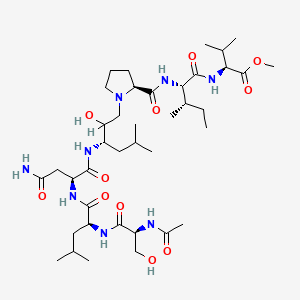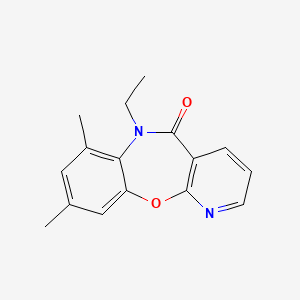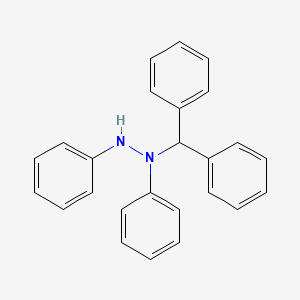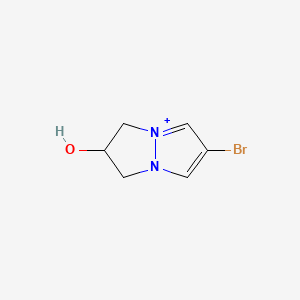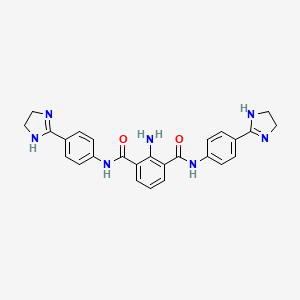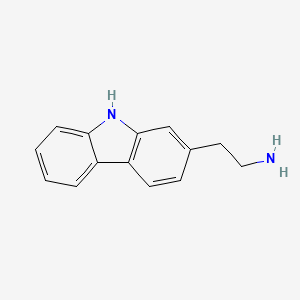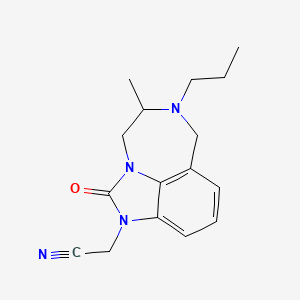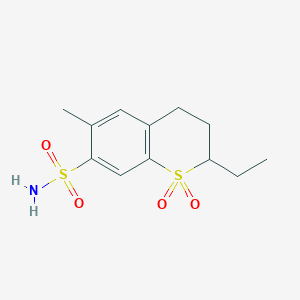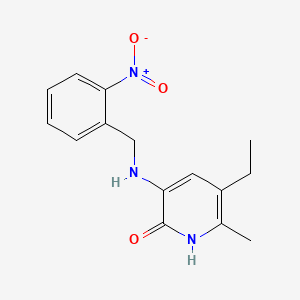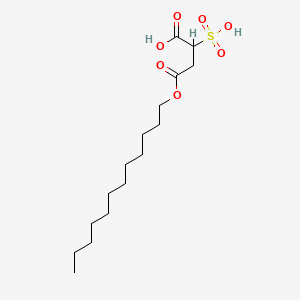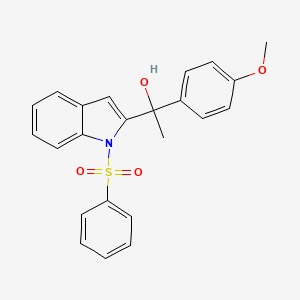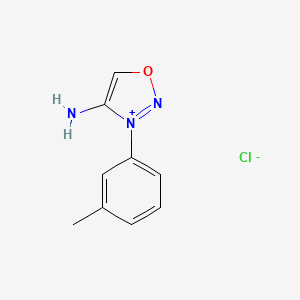
3-(m-Tolyl)sydnone imine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Tolyl)sydnone imine monohydrochloride is a mesoionic compound known for its unique molecular structure and specific physical and biological properties It belongs to the class of sydnone imines, which are characterized by their 1,3,4-oxadiazoline ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)sydnone imine monohydrochloride typically involves the cyclodehydration of N-nitroso-N-(m-tolyl)glycine with acetic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the sydnone imine ring. The final product is obtained by treating the sydnone imine with hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(m-Tolyl)sydnone imine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the sydnone imine to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the sydnone imine.
Reduction: Amine derivatives.
Substitution: Various substituted sydnone imine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(m-Tolyl)sydnone imine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(m-Tolyl)sydnone imine monohydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(p-Tolyl)sydnone imine monohydrochloride
- 3-(o-Tolyl)sydnone imine monohydrochloride
- 3-Phenylsydnone imine monohydrochloride
Uniqueness
3-(m-Tolyl)sydnone imine monohydrochloride is unique due to its specific substitution pattern on the sydnone imine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
3483-23-6 |
|---|---|
Molekularformel |
C9H10ClN3O |
Molekulargewicht |
211.65 g/mol |
IUPAC-Name |
3-(3-methylphenyl)oxadiazol-3-ium-4-amine;chloride |
InChI |
InChI=1S/C9H10N3O.ClH/c1-7-3-2-4-8(5-7)12-9(10)6-13-11-12;/h2-6H,10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LARFLTZMOAIOGI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC=C1)[N+]2=NOC=C2N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


